molecular formula C17H20F5N5O B10961213 N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide

N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide

Cat. No.: B10961213
M. Wt: 405.4 g/mol
InChI Key: HQGDTHRFGXDKHE-UHFFFAOYSA-N
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Description

N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide is a complex organic compound featuring multiple functional groups, including pyrazole rings, cyclopropyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of Pyrazole Rings: The pyrazole rings can be synthesized via cyclization reactions involving hydrazines and 1,3-diketones under acidic or basic conditions.

    Introduction of Trifluoromethyl and Difluoromethyl Groups: These groups can be introduced using reagents such as trifluoromethyl iodide (CF₃I) and difluoromethyl bromide (CHF₂Br) in the presence of strong bases or catalysts.

    Coupling Reactions: The pyrazole derivatives are then coupled with appropriate alkyl halides or acyl chlorides to form the final compound. This step often requires the use of palladium or copper catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

    Catalyst Optimization: Using more efficient and recyclable catalysts to reduce costs and environmental impact.

    Purification Techniques: Employing advanced chromatographic methods to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the trifluoromethyl and difluoromethyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, copper, and other transition metals.

Major Products

    Oxidation Products: Oxidized pyrazole derivatives.

    Reduction Products: Reduced forms of the compound with altered functional groups.

    Substitution Products: Compounds with substituted functional groups at the trifluoromethyl or difluoromethyl positions.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structural features.

    Material Science: Its incorporation into polymers can enhance material properties such as thermal stability and resistance to degradation.

Biology and Medicine

    Drug Development: The compound’s structure suggests potential as a pharmacophore in the design of new drugs, particularly for targeting specific enzymes or receptors.

    Biological Probes: It can be used in the development of probes for studying biological processes at the molecular level.

Industry

    Agrochemicals: The compound may serve as a precursor or active ingredient in the development of new pesticides or herbicides.

    Advanced Materials: Its unique properties can be exploited in the creation of advanced materials with specific functionalities.

Mechanism of Action

The mechanism by which N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide exerts its effects is likely related to its interaction with specific molecular targets. These could include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate signal transduction pathways.

    DNA/RNA: Interaction with nucleic acids to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

  • **N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-2-[3-(trifluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide
  • **N-{3-[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]propyl}-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide

Uniqueness

The presence of both trifluoromethyl and difluoromethyl groups in N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide distinguishes it from similar compounds. These groups can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it a unique candidate for various applications.

Properties

Molecular Formula

C17H20F5N5O

Molecular Weight

405.4 g/mol

IUPAC Name

N-[3-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]propyl]-2-[3-(difluoromethyl)-5-methylpyrazol-1-yl]acetamide

InChI

InChI=1S/C17H20F5N5O/c1-10-7-12(16(18)19)24-27(10)9-15(28)23-5-2-6-26-13(11-3-4-11)8-14(25-26)17(20,21)22/h7-8,11,16H,2-6,9H2,1H3,(H,23,28)

InChI Key

HQGDTHRFGXDKHE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC(=O)NCCCN2C(=CC(=N2)C(F)(F)F)C3CC3)C(F)F

Origin of Product

United States

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